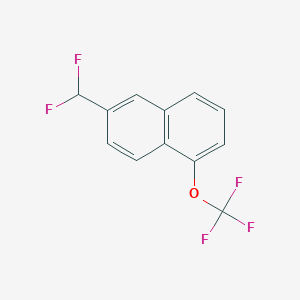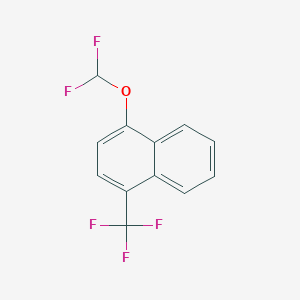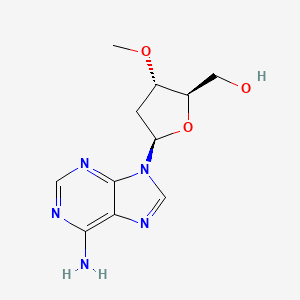
5-Bromo-3-hydroxyquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-hydroxyquinoline-4-carboxylic acid is a quinoline derivative with significant importance in various scientific fields. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure includes a bromine atom at the 5th position, a hydroxyl group at the 3rd position, and a carboxylic acid group at the 4th position on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-hydroxyquinoline-4-carboxylic acid typically involves the bromination of 3-hydroxyquinoline-4-carboxylic acid. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-3-hydroxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds with biological macromolecules, influencing their function. The bromine atom can participate in halogen bonding, further stabilizing the interaction with targets such as enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
3-Hydroxyquinoline-4-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-8-hydroxyquinoline: The hydroxyl group is at the 8th position, altering its chemical properties and applications.
5-Chloro-3-hydroxyquinoline-4-carboxylic acid: The chlorine atom replaces the bromine, leading to differences in reactivity and biological effects.
Uniqueness: 5-Bromo-3-hydroxyquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential for forming halogen bonds. This makes it a valuable compound in the synthesis of novel derivatives with enhanced biological activities.
Propiedades
Número CAS |
1031929-54-0 |
|---|---|
Fórmula molecular |
C10H6BrNO3 |
Peso molecular |
268.06 g/mol |
Nombre IUPAC |
5-bromo-3-hydroxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-5-2-1-3-6-8(5)9(10(14)15)7(13)4-12-6/h1-4,13H,(H,14,15) |
Clave InChI |
OMFPBBXZOAZAAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C(=C2C(=C1)Br)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)

![2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate](/img/structure/B11853534.png)


![Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)


